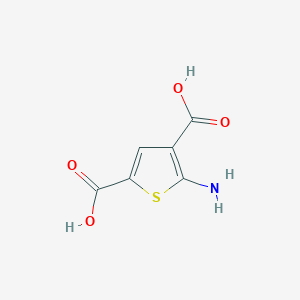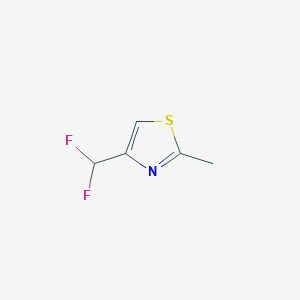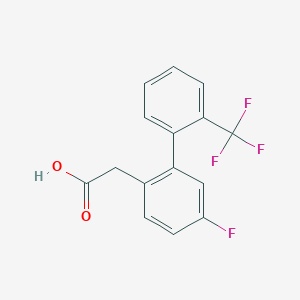![molecular formula C12H11F17NO5PS B12067768 {2-[Ethyl(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctane-1-sulfonyl)amino]ethyl}phosphonic acid CAS No. 57670-47-0](/img/structure/B12067768.png)
{2-[Ethyl(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctane-1-sulfonyl)amino]ethyl}phosphonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{2-[Ethyl(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctane-1-sulfonyl)amino]ethyl}phosphonic acid is a complex organofluorine compound. It is characterized by the presence of a long perfluorinated alkyl chain, a sulfonyl group, and a phosphonic acid group. This unique structure imparts the compound with distinct physicochemical properties, making it of interest in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {2-[Ethyl(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctane-1-sulfonyl)amino]ethyl}phosphonic acid typically involves multiple steps. One common approach is the reaction of a perfluorooctane sulfonyl chloride with an ethylamine derivative, followed by the introduction of the phosphonic acid group through a phosphonation reaction. The reaction conditions often require the use of polar aprotic solvents and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can help in achieving consistent product quality. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to isolate the desired compound from reaction mixtures.
Analyse Chemischer Reaktionen
Types of Reactions
{2-[Ethyl(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctane-1-sulfonyl)amino]ethyl}phosphonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The sulfonyl and phosphonic acid groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and alcohols can react with the sulfonyl and phosphonic acid groups under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfonic acids, amines, and substituted phosphonic acid derivatives, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, {2-[Ethyl(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctane-1-sulfonyl)amino]ethyl}phosphonic acid is used as a building block for the synthesis of advanced materials, including fluorinated polymers and surfactants. Its unique structure imparts hydrophobic and oleophobic properties to these materials.
Biology and Medicine
In biological and medical research, this compound is investigated for its potential as a drug delivery agent due to its ability to interact with biological membranes. Its phosphonic acid group can facilitate binding to specific molecular targets, enhancing the efficacy of therapeutic agents.
Industry
In industrial applications, this compound is used in the formulation of specialty coatings and lubricants. Its perfluorinated chain provides excellent chemical resistance and low surface energy, making it suitable for use in harsh environments.
Wirkmechanismus
The mechanism of action of {2-[Ethyl(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctane-1-sulfonyl)amino]ethyl}phosphonic acid involves its interaction with specific molecular targets through its phosphonic acid group. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects. The perfluorinated chain enhances the compound’s ability to penetrate lipid membranes, facilitating its delivery to target sites.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Perfluorooctane sulfonic acid (PFOS)
- Perfluorooctanoic acid (PFOA)
- Perfluorobutanesulfonic acid (PFBS)
Uniqueness
Compared to similar compounds, {2-[Ethyl(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctane-1-sulfonyl)amino]ethyl}phosphonic acid possesses a unique combination of a perfluorinated chain, a sulfonyl group, and a phosphonic acid group. This combination imparts distinct physicochemical properties, such as enhanced chemical stability, hydrophobicity, and the ability to interact with specific molecular targets, making it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
57670-47-0 |
|---|---|
Molekularformel |
C12H11F17NO5PS |
Molekulargewicht |
635.23 g/mol |
IUPAC-Name |
2-[ethyl(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctylsulfonyl)amino]ethylphosphonic acid |
InChI |
InChI=1S/C12H11F17NO5PS/c1-2-30(3-4-36(31,32)33)37(34,35)12(28,29)10(23,24)8(19,20)6(15,16)5(13,14)7(17,18)9(21,22)11(25,26)27/h2-4H2,1H3,(H2,31,32,33) |
InChI-Schlüssel |
MAUCXBYHFIMABR-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CCP(=O)(O)O)S(=O)(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,3-Benzenedicarboxylic acid, 5-[(2E)-2-butenyloxy]-, monomethyl ester](/img/structure/B12067689.png)

![[7-[(2R,4S,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]-4-chloropyrrolo[2,3-d]pyrimidin-5-yl]methanol](/img/structure/B12067699.png)
![2-(4-Chloro-5-methylpyrrolo[2,3-d]pyrimidin-7-yl)-4-[(2,4-dichlorophenyl)methoxy]-5-[(2,4-dichlorophenyl)methoxymethyl]-3-methyloxolan-3-ol](/img/structure/B12067704.png)







![N-[9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-8-prop-2-enoxy-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B12067766.png)


